molecular formula C8H7N3 B1590691 1,7-Naphthyridin-3-amine CAS No. 58680-42-5

1,7-Naphthyridin-3-amine

Cat. No. B1590691
CAS RN: 58680-42-5
M. Wt: 145.16 g/mol
InChI Key: GXCHLHFGRITRCJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-3-amine, also known as 1,7-Naphthyridine-3-amine, is an organic compound that has been studied extensively for its potential applications in various fields, including medicine and biotechnology. It is a heterocyclic compound with a ring structure consisting of two nitrogen atoms and a single carbon atom. 1,7-Naphthyridin-3-amine has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in drug development and laboratory experiments.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on 1,7-Naphthyridin-3-amine derivatives has provided insights into complexation-induced unfolding and hydrogen bonding mechanisms. For instance, studies have shown that heterocyclic ureas derived from naphthyridines can unfold to form multiply hydrogen-bonded complexes, which are useful for self-assembly applications and may mimic peptide transitions from helix to sheet structures (Corbin et al., 2001). Furthermore, hydrogen bonding interactions between 1,7-Naphthyridin-3-amine derivatives and acidic compounds have been extensively characterized, revealing their role in forming supramolecular architectures (Jin et al., 2010).

Supramolecular Chemistry

The ability of 1,7-Naphthyridin-3-amine derivatives to participate in hydrogen bonding has been harnessed in the design of supramolecular networks. These networks are assembled from organic base and carboxylic acid derivatives, leading to a variety of proton-transfer complexes with potential applications in materials science (Jin et al., 2011).

Tautomerism and Electronic Properties

Studies on naphthyridine derivatives have also explored their electronic properties, including tautomerism and the ability to form multiple hydrogen bonds. Such properties are crucial for the development of novel organic electronic materials and sensors (Alvarez-Rúa et al., 2004).

Synthetic Methodologies

Significant advancements have been made in the synthesis of naphthyridine derivatives. Techniques such as catalyst-free, pseudo-five-component synthesis in water demonstrate the efficiency and environmental friendliness of modern synthetic methods. These methods facilitate the creation of highly functionalized naphthyridines, which are valuable in medicinal chemistry and materials science (Mukhopadhyay et al., 2011).

Applications in Fluorescent Probes and Materials Science

The design of fluorescent probes based on 1,7-Naphthyridin-3-amine derivatives highlights their utility in biological imaging and the study of cellular processes. For example, mitochondria-targeted fluorescent probes for hydrogen sulfide detection offer tools for investigating biological functions and pathological roles of H2S in living systems (Pak et al., 2016).

properties

IUPAC Name

1,7-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHLHFGRITRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483505
Record name 1,7-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridin-3-amine

CAS RN

58680-42-5
Record name 1,7-Naphthyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58680-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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